molecular formula C7H4ClF3O B1402188 1-Chloro-4-(difluoromethoxy)-2-fluorobenzene CAS No. 1404194-91-7

1-Chloro-4-(difluoromethoxy)-2-fluorobenzene

Cat. No. B1402188
M. Wt: 196.55 g/mol
InChI Key: RKPZABLOAPYQPY-UHFFFAOYSA-N
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Description

1-Chloro-4-(difluoromethoxy)-2-fluorobenzene is a chemical compound with the molecular formula C7H5ClF2O . It is a liquid at room temperature . The CAS Number of this compound is 81932-03-8 .


Molecular Structure Analysis

The molecular structure of 1-Chloro-4-(difluoromethoxy)-2-fluorobenzene consists of a benzene ring with chlorine, difluoromethoxy, and fluorine substituents . The exact spatial arrangement of these groups can be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

1-Chloro-4-(difluoromethoxy)-2-fluorobenzene is a liquid at room temperature . Its molecular weight is 178.57 . More specific physical and chemical properties, such as boiling point, melting point, or solubility, were not available in the sources I found.

Scientific Research Applications

    General Use

    • Application Summary : “1-Chloro-4-(difluoromethoxy)-2-fluorobenzene” is a chemical compound with the molecular formula C7H5ClF2O . It is typically used as a building block in organic synthesis .
    • Application Method : The specific methods of application can vary greatly depending on the specific synthesis or reaction it is being used in. Typically, it would be used in a controlled laboratory setting following standard organic synthesis procedures .
    • Results or Outcomes : The outcomes also depend on the specific reactions it is used in. As a building block, it can be used to synthesize a wide variety of complex organic compounds .

For example, aryl halides can undergo nucleophilic aromatic substitution reactions, where the halide is replaced by a nucleophile . They can also be used in cross-coupling reactions , such as the Suzuki-Miyaura or Heck reactions, to form new carbon-carbon bonds .

Safety And Hazards

This compound is labeled with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H227, H302, H315, H319, and H335, indicating that it is combustible, harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-chloro-4-(difluoromethoxy)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPZABLOAPYQPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-(difluoromethoxy)-2-fluorobenzene

CAS RN

1404194-91-7
Record name 1-chloro-4-(difluoromethoxy)-2-fluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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